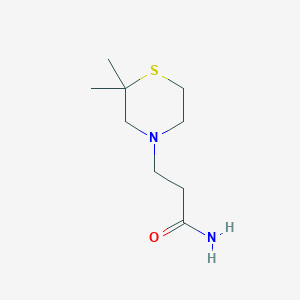

3-(2,2-Dimethylthiomorpholin-4-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of chloro-N-(aryl) propanamides with tetrahydroisoquinoline to produce a series of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl) propanamides . Although the exact synthesis of 3-(2,2-Dimethylthiomorpholin-4-yl)propanamide is not described, similar synthetic strategies could potentially be applied, involving the appropriate morpholin-3-yl propanamide precursor and modifications to introduce the dimethylthio group.

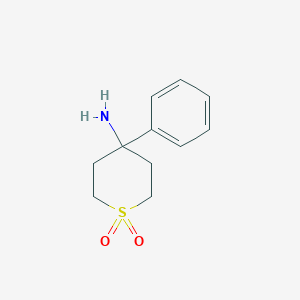

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques such as X-ray diffraction, which revealed the crystal structure of a dimethylpropanamide derivative . Density Functional Theory (DFT) calculations, including conformational studies and minimum energy conformer selection, have been used to explore the structure of a dimethyl-N-(2-pyridinyl)propanamide . These methods could be applied to 3-(2,2-Dimethylthiomorpholin-4-yl)propanamide to gain insights into its molecular structure.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 3-(2,2-Dimethylthiomorpholin-4-yl)propanamide. However, the antifungal activity of related 2-(2-oxo-morpholin-3-yl)-acetamide derivatives suggests that the morpholin-3-yl propanamide core can participate in biological interactions with fungal enzymes or cellular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy . These studies provide information on the vibrational modes, electronic transitions, and chemical shifts associated with different functional groups in the molecules. The physical properties such as molar conductance and magnetic susceptibility of metal complexes of a related propanamide have also been reported .

Relevant Case Studies

Case studies involving the biological activities of related compounds have been reported. For instance, certain propanamide derivatives have shown promising antifungal activity against Candida species and other fungi, with in vivo efficacy demonstrated in a murine model of systemic Candida albicans infection . Additionally, some novel propanamides have been identified as significant inhibitors of HIV-1 reverse transcriptase, an important target for antiretroviral therapy .

Scientific Research Applications

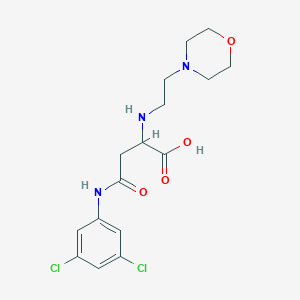

Neurokinin-1 Receptor Antagonism

- Application: Development of water-soluble neurokinin-1 receptor antagonists for clinical administration, relevant in conditions like emesis and depression (Harrison et al., 2001).

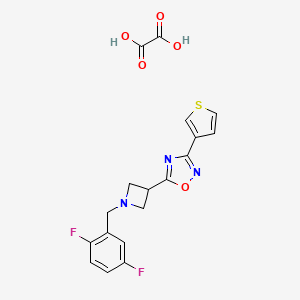

Anticonvulsant Properties

- Application: Synthesis of hybrid anticonvulsant agents, combining features of known antiepileptic drugs, showing broad-spectrum activity in preclinical seizure models (Kamiński et al., 2015).

Palladium(II) Chloride Complexes

- Application: Development of new derivatives of polyfunctional ligands for use in coordination chemistry and potential applications in catalysis and materials science (Palombo et al., 2019).

Cytotoxic Evaluation in Cancer Research

- Application: Investigation of 3-acyl derivatives for cytotoxicity and topoisomerase II inhibitory activity, relevant in cancer treatment, particularly in drug-resistant cell lines (Gomez-Monterrey et al., 2011).

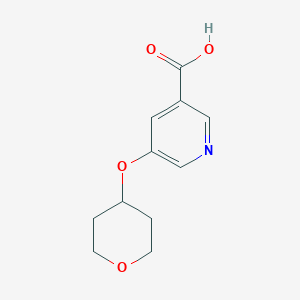

Glucocorticoid Receptor Modulators

- Application: Research on novel glucocorticoid receptor modulators for potential anti-inflammatory applications, with reduced side effects compared to traditional glucocorticoids (Yang et al., 2010).

Fluorescent Chemosensors

- Application: Development of fluorescent chemosensors for detecting zinc ions in aqueous media, with potential applications in environmental monitoring and biological research (Kim et al., 2016).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-(2,2-dimethylthiomorpholin-4-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2OS/c1-9(2)7-11(5-6-13-9)4-3-8(10)12/h3-7H2,1-2H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMHCHWBCSYTPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCS1)CCC(=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2-Dimethylthiomorpholin-4-yl)propanamide | |

CAS RN |

1602346-27-9 |

Source

|

| Record name | 3-(2,2-dimethylthiomorpholin-4-yl)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide](/img/structure/B3003155.png)

![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine](/img/structure/B3003157.png)

![3-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B3003158.png)

![4-cyano-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3003166.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B3003171.png)

![2-(4-Bromophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B3003172.png)

![{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanol](/img/structure/B3003174.png)